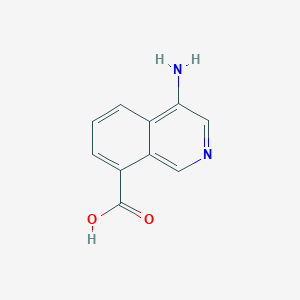

4-Aminoisoquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminoisoquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The molecular formula of this compound is C10H8N2O2 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been reported in several studies . Various synthesis protocols have been used, including microwave-assisted reactions, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . Lewis acids-catalyzed synthesis of quinoline has also been reported .Molecular Structure Analysis

The molecular weight of this compound is 188.18 . The structure of the carboxyl acid group in this compound involves a carbonyl and a hydroxyl group attached to the same carbon .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid . They can also undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid .Physical And Chemical Properties Analysis

Carboxylic acids are known for their acidic properties and can also act as weak bases . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用

4-Aminoisoquinoline-8-carboxylic acid has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a fluorescent probe for metal ions and as a ligand for metal complexes.

作用機序

Target of Action

It’s known that 4-aminoquinolines, a related class of compounds, have been used extensively in the treatment of malaria . They primarily target the parasite Plasmodium falciparum, which causes malaria .

Mode of Action

4-aminoquinolines, such as chloroquine, are known to interfere with the parasite’s ability to detoxify and digest hemoglobin . This leads to the accumulation of toxic heme, which is lethal to the parasite .

Biochemical Pathways

4-aminoquinolines are known to interfere with the heme detoxification pathway inPlasmodium falciparum .

Result of Action

Related 4-aminoquinolines are known to cause the accumulation of toxic heme within the malaria parasite, leading to its death .

実験室実験の利点と制限

One advantage of using 4-Aminoisoquinoline-8-carboxylic acid in lab experiments is its versatility as a compound, allowing for various applications in different research fields. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, as it has been found to have cytotoxic effects on certain cell lines.

将来の方向性

There are several future directions for 4-Aminoisoquinoline-8-carboxylic acid research, including the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer. This compound's fluorescent properties also make it a promising candidate for use as a biosensor or imaging agent. Additionally, the synthesis and modification of this compound derivatives could lead to the development of more potent and selective compounds for specific research applications.

Conclusion

In conclusion, this compound is a versatile compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent and its fluorescent properties make it a promising candidate for future research.

合成法

4-Aminoisoquinoline-8-carboxylic acid can be synthesized through several methods, including the condensation of 2-aminoacetophenone with malonic acid, followed by cyclization and decarboxylation. Another method involves the reaction of 2-nitrobenzaldehyde with malonic acid, followed by reduction and cyclization. The yield of this compound can be improved by using a catalyst, such as p-toluenesulfonic acid or zinc chloride.

Safety and Hazards

The safety data sheet for Isoquinoline-8-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-aminoisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYVRIUOQVZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)

![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)

![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)

![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2899331.png)